molecular formula C28H45N9O9 B15358742 Arg-Gly-Tyr-Ser-Leu-Gly CAS No. 59587-18-7

Arg-Gly-Tyr-Ser-Leu-Gly

Cat. No.: B15358742
CAS No.: 59587-18-7
M. Wt: 651.7 g/mol
InChI Key: INUQEXWWBRMJRX-TUFLPTIASA-N
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Description

Arg-Gly-Tyr-Ser-Leu-Gly is a peptide composed of six amino acids: arginine, glycine, tyrosine, serine, leucine, and glycine. This peptide sequence is part of the lysozyme enzyme, which plays a crucial role in the immune system by breaking down bacterial cell walls.

Synthetic Routes and Reaction Conditions:

  • Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection, coupling, and washing steps to ensure the correct sequence is formed.

  • Solution-Phase Peptide Synthesis: This method involves synthesizing the peptide in solution, which can be advantageous for longer peptides but is less commonly used for shorter sequences like this compound.

Industrial Production Methods:

  • Automated Peptide Synthesizers: These machines streamline the SPPS process, allowing for high-throughput production of peptides.

  • Biotechnological Methods: Using recombinant DNA technology to produce peptides in bacterial or yeast expression systems can be another approach, although it is less common for short peptides.

Types of Reactions:

  • Oxidation: Tyrosine can undergo oxidation to form o-quinones, which can further react to form dimerization products.

  • Reduction: Arginine can be reduced to form agmatine.

  • Substitution: The amino acids in the peptide can undergo various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H₂O₂) or metal catalysts like copper (II) sulfate (CuSO₄) can be used for the oxidation of tyrosine.

  • Reduction: Reducing agents like sodium borohydride (NaBH₄) can be used for the reduction of arginine.

  • Substitution: Various reagents can be used depending on the specific amino acid and the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: o-quinones, dimerization products.

  • Reduction Products: Agmatine.

  • Substitution Products: Various substituted amino acids depending on the reaction conditions.

Chemistry:

  • Peptide Synthesis: Used as a model peptide for studying peptide synthesis methods and optimizing reaction conditions.

  • Protein Engineering: Studied for understanding the role of specific amino acids in protein structure and function.

Biology:

  • Enzyme Studies: Used to investigate the activity and specificity of lysozyme and other related enzymes.

  • Signal Transduction: Studied for its role in cellular signaling pathways.

Medicine:

  • Drug Development: Investigated for potential therapeutic applications, such as antimicrobial properties.

  • Diagnostic Tools: Used in the development of diagnostic assays and biomarkers.

Industry:

  • Biocatalysts: Employed in industrial processes requiring specific enzymatic activities.

  • Food Industry: Studied for its potential use as a natural preservative or additive.

Mechanism of Action

The mechanism by which Arg-Gly-Tyr-Ser-Leu-Gly exerts its effects involves its interaction with specific molecular targets and pathways. For example, the peptide can bind to receptors on cell surfaces, initiating signal transduction pathways that lead to various cellular responses. The exact mechanism depends on the specific biological context in which the peptide is studied.

Comparison with Similar Compounds

  • Tyr-Leu-Gly: A shorter peptide with similar properties.

  • Arg-Gly-Asp-Ser: Another peptide sequence with potential biological activity.

  • Gly-Tyr-Leu: A simpler peptide sequence for comparison.

Uniqueness:

  • Arg-Gly-Tyr-Ser-Leu-Gly is unique in its specific amino acid sequence and its role in lysozyme activity. Its combination of amino acids provides distinct biochemical properties that differentiate it from other peptides.

Properties

CAS No.

59587-18-7

Molecular Formula

C28H45N9O9

Molecular Weight

651.7 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C28H45N9O9/c1-15(2)10-19(25(44)34-13-23(41)42)36-27(46)21(14-38)37-26(45)20(11-16-5-7-17(39)8-6-16)35-22(40)12-33-24(43)18(29)4-3-9-32-28(30)31/h5-8,15,18-21,38-39H,3-4,9-14,29H2,1-2H3,(H,33,43)(H,34,44)(H,35,40)(H,36,46)(H,37,45)(H,41,42)(H4,30,31,32)/t18-,19-,20-,21-/m0/s1

InChI Key

INUQEXWWBRMJRX-TUFLPTIASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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